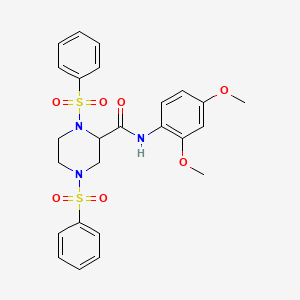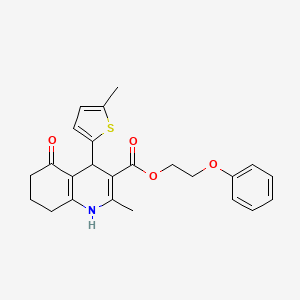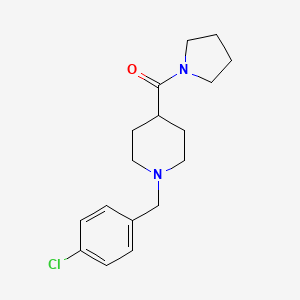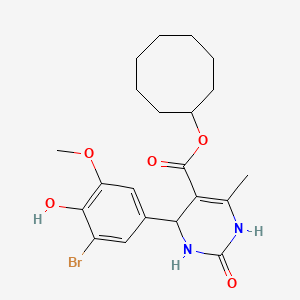![molecular formula C19H16BrNO2S2 B5126468 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)
5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BBT is a thiazolidinone derivative that exhibits a wide range of biological and chemical properties, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of protein kinase C (PKC), a signaling protein that regulates various cellular processes.
Biochemical and Physiological Effects:
5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit herbicidal activity against various weed species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is also a versatile compound that exhibits a wide range of biological and chemical properties, making it a useful tool for studying various cellular processes. However, one of the limitations of 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is the development of new drugs based on the structure of 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one for the treatment of cancer and other diseases. Another area of research is the optimization of the herbicidal properties of 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-bromobenzyl alcohol with 4-formylbenzoic acid in the presence of a base catalyst to form the corresponding aldehyde intermediate. The aldehyde intermediate then undergoes a condensation reaction with 3-ethyl-2-thioxo-1,3-thiazolidine-4-one to yield the final product, 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis of 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has shown promising results as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer and other diseases. In agriculture, 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit herbicidal properties, making it a potential candidate for the development of new herbicides. In material science, 5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(5Z)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S2/c1-2-21-18(22)17(25-19(21)24)11-13-5-9-16(10-6-13)23-12-14-3-7-15(20)8-4-14/h3-11H,2,12H2,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQITLQMXBYPH-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)

![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)



![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
methanone](/img/structure/B5126460.png)


![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5126497.png)